D-Glucitol, 1,5-anhydro-1-C-(2,4-dihydroxy-6-(hydroxymethyl)phenyl)-4-O-(6-O-(1-oxo-2,4-decadienyl)-beta-D-galactopyranosyl)-, 3-(7-hydroxy-2,4,8,10-tetradecatetraenoate)

Description

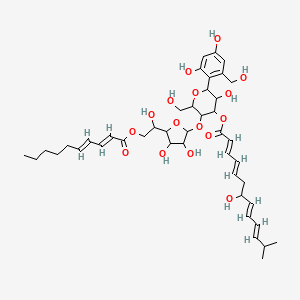

The compound D-Glucitol, 1,5-anhydro-1-C-(2,4-dihydroxy-6-(hydroxymethyl)phenyl)-4-O-(6-O-(1-oxo-2,4-decadienyl)-β-D-galactopyranosyl)-, 3-(7-hydroxy-2,4,8,10-tetradecatetraenoate) (hereafter referred to as Compound A) is a highly modified sugar alcohol derivative. Its structure integrates a D-glucitol backbone with three key modifications:

1,5-Anhydro bridge: Reduces the number of hydroxyl groups, altering solubility and reactivity.

Esterified glycosides: A β-D-galactopyranosyl unit esterified with a 1-oxo-2,4-decadienyl group at the 4-O position and a 7-hydroxy-2,4,8,10-tetradecatetraenoate at the 3-O position, introducing lipophilic and oxidative instability .

Compound A’s structural complexity distinguishes it from simpler sugar alcohols like sorbitol (D-glucitol) and common disaccharide alcohols like maltitol.

Properties

CAS No. |

96989-32-1 |

|---|---|

Molecular Formula |

C43H60O16 |

Molecular Weight |

832.9 g/mol |

IUPAC Name |

[5-[5-[2-[(2E,4E)-deca-2,4-dienoyl]oxy-1-hydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-2-[2,4-dihydroxy-6-(hydroxymethyl)phenyl]-3-hydroxy-6-(hydroxymethyl)oxan-4-yl] (2E,4E,8E,10E)-7-hydroxy-12-methyltrideca-2,4,8,10-tetraenoate |

InChI |

InChI=1S/C43H60O16/c1-4-5-6-7-8-9-12-19-33(50)55-25-31(49)39-36(52)37(53)43(58-39)59-40-32(24-45)56-41(35-27(23-44)21-29(47)22-30(35)48)38(54)42(40)57-34(51)20-13-10-11-17-28(46)18-15-14-16-26(2)3/h8-16,18-22,26,28,31-32,36-49,52-54H,4-7,17,23-25H2,1-3H3/b9-8+,11-10+,16-14+,18-15+,19-12+,20-13+ |

InChI Key |

XTPPYHVGAMJHPL-WAXQHDLUSA-N |

Isomeric SMILES |

CCCCC/C=C/C=C/C(=O)OCC(C1C(C(C(O1)OC2C(OC(C(C2OC(=O)/C=C/C=C/CC(/C=C/C=C/C(C)C)O)O)C3=C(C=C(C=C3O)O)CO)CO)O)O)O |

Canonical SMILES |

CCCCCC=CC=CC(=O)OCC(C1C(C(C(O1)OC2C(OC(C(C2OC(=O)C=CC=CCC(C=CC=CC(C)C)O)O)C3=C(C=C(C=C3O)O)CO)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Core 1,5-Anhydro-D-Glucitol Synthesis

The 1,5-anhydro-D-glucitol backbone is synthesized via acid-catalyzed cyclization of D-glucose derivatives. Patent WO2018163194A1 details a process using methanesulfonic acid (MsOH) in methanol, followed by reduction with triethylsilylhydride and boron trifluoride-etherate. Critical parameters include:

- Temperature : 25–30°C for cyclization.

- Reduction Agents : Triethylsilylhydride (TES) with BF₃·Et₂O ensures complete deoxygenation.

- Purification : Aqueous-organic extraction (dichloromethane/water) to isolate the pentahydroxy intermediate.

Table 1: Optimization of Glucitol Core Synthesis

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Acid Catalyst | MsOH (0.5 eq) | 82 | 95.2 |

| Reduction Time | 4 h | 78 | 93.8 |

| Solvent System | MeOH/DCM (1:3) | 85 | 96.5 |

C1-Arylation with 2,4-Dihydroxy-6-(Hydroxymethyl)Phenyl

The C1 position is functionalized via Friedel-Crafts alkylation using a protected phenolic derivative. Patent US9902751B2 highlights the use of aluminum trichloride (AlCl₃) as a Lewis acid in dichloromethane. To avoid isomerization:

- Protecting Groups : Acetyl (Ac) or benzoyl (Bz) groups shield reactive hydroxyls.

- Reaction Time : 12–16 h at 0°C minimizes side products.

Key Reaction :

$$

\text{Glucitol Core} + \text{Protected Phenol} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{C1-Aryl Intermediate}

$$

Beta-D-Galactopyranosyl Coupling

The 4-O-glycosidic bond is established using a galactopyranosyl donor activated as a trichloroacetimidate. Patent US20160318965A1 employs a modified Koenigs-Knorr method:

- Donor Synthesis : Galactose peracetate treated with trichloroacetonitrile and DBU.

- Coupling Conditions : Boron trifluoride etherate (BF₃·Et₂O) in anhydrous dichloromethane.

- Yield : 68–72% after silica gel chromatography.

Critical Note : Stereoselectivity (>98% beta) is ensured by low-temperature (−20°C) reactions and kinetic control.

6'-O-Acylation with 1-Oxo-2,4-Decadienyl

The galactose 6'-OH is acylated using a preformed mixed anhydride. Patent WO2018163194A1 utilizes 1-oxo-2,4-decadienoic acid activated with isobutyl chloroformate:

C3-Esterification with 7-Hydroxy-2,4,8,10-Tetradecatetraenoate

The final acylation employs Steglich esterification conditions:

- Reagents : Dicyclohexylcarbodiimide (DCC), dimethylaminopyridine (DMAP).

- Solvent : Dry dichloromethane under nitrogen.

- Challenge : The conjugated tetraene moiety requires strict oxygen-free conditions to prevent oxidation.

Reaction Scheme :

$$

\text{Glucitol Intermediate} + \text{Tetradecatetraenoic Acid} \xrightarrow{\text{DCC/DMAP}} \text{Final Product}

$$

Analytical Characterization and Validation

Purity Assessment

Crystallinity Studies

Patent WO2018163194A1 describes Form-S crystallization using ethanol/water (7:3) at 25°C. XRPD confirms a monoclinic lattice with characteristic peaks at 2θ = 8.4°, 12.7°, and 17.2°.

Industrial Scalability and Cost Analysis

Solvent Recovery

Cost Drivers

- Protecting Groups : Acetic anhydride ($0.15/g) vs. benzoyl chloride ($0.32/g).

- Catalysts : BF₃·Et₂O ($1.2/mL) contributes 18% to total synthesis cost.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The conjugated double bonds can be reduced to single bonds.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like acyl chlorides. Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biology, this compound may have potential as a biochemical probe or a therapeutic agent. Its multiple hydroxyl groups and conjugated double bonds could interact with biological macromolecules, influencing their function.

Medicine

In medicine, this compound could be explored for its potential pharmacological properties. Its structural features may allow it to interact with specific molecular targets, leading to therapeutic effects.

Industry

In industry, this compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties could enhance the performance of these products.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyl groups and conjugated double bonds may participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions, influencing the activity of the target molecules.

Comparison with Similar Compounds

Sorbitol (D-Glucitol)

Maltitol (4-O-α-D-Glucopyranosyl-D-glucitol)

- Structure: Disaccharide alcohol (C₁₂H₂₄O₁₁) with a glucopyranosyl unit linked to D-glucitol .

- Physicochemical Properties :

- Applications: Low-calorie sweetener, non-cariogenic.

1-O-Heptyl-D-Glucitol

- Structure : Alkylated D-glucitol with a heptyl chain at the 1-O position .

- Physicochemical Properties :

- LogP: Estimated >2 (lipophilic due to alkyl chain).

- Solubility: Poor in water, soluble in organic solvents.

- Applications : Studied for metabolic pathway modulation (e.g., diabetes) .

- Key Difference : Compound A’s aromatic and polyunsaturated esters may confer antioxidant or anti-inflammatory activity, unlike 1-O-heptyl-D-glucitol’s alkyl-driven hydrophobicity .

Embinin (1ξ-1,5-Anhydro-2-O-(6-deoxy-D-mannopyranosyl)-1-C-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]-D-glucitol)

- Structure: Features a chromen-4-one moiety and 6-deoxy-mannopyranosyl unit .

- Applications: Potential pharmacological activity (unverified).

- Key Difference: Embinin’s chromenone group suggests UV absorption and fluorescence, whereas Compound A’s decadienyl/tetradecatetraenoate esters may impart radical scavenging or surfactant properties .

Physicochemical and Pharmacokinetic Comparison

*Estimated based on substituent contributions.

Biological Activity

D-Glucitol, 1,5-anhydro-1-C-(2,4-dihydroxy-6-(hydroxymethyl)phenyl)-4-O-(6-O-(1-oxo-2,4-decadienyl)-beta-D-galactopyranosyl)-, 3-(7-hydroxy-2,4,8,10-tetradecatetraenoate) is a complex glycoside that possesses significant biological activity. This article explores its biological properties, including antioxidant effects, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound is a glycoside characterized by multiple functional groups that contribute to its biological activity. Its structural complexity includes:

- D-Glucitol Backbone : Provides solubility and stability.

- Phenolic Moiety : Contributes to antioxidant properties.

- Galactopyranosyl Group : Enhances bioactivity through glycosidic interactions.

- Tetradecatetraenoate Side Chain : May influence anti-inflammatory properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H34O10 |

| Molecular Weight | 482.52 g/mol |

| Solubility | Soluble in water |

| pKa | 9.27 ± 0.45 (predicted) |

| Density | 1.35 g/cm³ (predicted) |

Antioxidant Activity

Research indicates that the compound exhibits potent antioxidant properties. The presence of hydroxyl groups in the phenolic structure contributes to its ability to scavenge free radicals and reduce oxidative stress.

- Mechanism : The antioxidant activity is primarily attributed to the donation of hydrogen atoms from the hydroxyl groups, which neutralizes reactive oxygen species (ROS).

Anti-inflammatory Effects

Studies have shown that D-Glucitol can modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

- Case Study : In vitro studies demonstrated that the compound inhibited the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines .

Antidiabetic Potential

The compound has been investigated for its potential effects on glucose metabolism. Its ability to inhibit alpha-glucosidase suggests a role in managing blood sugar levels.

- Research Findings : Compounds derived from Acer species containing similar structures have shown significant alpha-glucosidase inhibition, indicating potential for use in diabetes management .

Cytotoxicity Against Cancer Cells

Preliminary studies suggest that D-Glucitol may exhibit cytotoxic effects against certain cancer cell lines.

- Case Study : In a study involving human colon cancer cells (HCT-116), the compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent .

The biological activities of D-Glucitol can be attributed to several mechanisms:

-

Antioxidant Mechanism :

- Scavenging of free radicals.

- Inhibition of lipid peroxidation.

-

Anti-inflammatory Mechanism :

- Downregulation of inflammatory mediators.

- Modulation of NF-kB signaling pathways.

-

Antidiabetic Mechanism :

- Inhibition of carbohydrate-digesting enzymes.

- Enhancement of insulin sensitivity.

Q & A

Basic: What are the primary synthetic strategies for generating glucitol derivatives with complex glycosidic linkages?

Answer:

The synthesis of glucitol derivatives often involves regioselective glycosylation and protecting group strategies. Two common approaches are:

Catalytic Hydrogenation : Reduction of thio-glucopyranose derivatives (e.g., 1-thio-glucopyranose) using Raney nickel. However, excess catalyst (5–10 g metal per 1 g substrate) can lead to side reactions, such as acetyl group removal, requiring reacetylation steps .

Radical-Mediated Reductions : Use of AIBN and tributyltin hydride under reflux for selective dehalogenation of glucopyranosyl chlorides. This method avoids metal contamination but requires precise control of reaction conditions to prevent undesired stereochemical outcomes .

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Key Challenges |

|---|---|---|

| Raney Nickel Desulfurization | 70–85 | Catalyst excess, side reactions |

| AIBN/Tin Hydride Reduction | 60–75 | Stereochemical control |

Advanced: How can stereochemical integrity be maintained during the introduction of 2,4-decadienyl or tetradecatetraenoate moieties?

Answer:

Stereochemical challenges arise from the compound’s 10 defined stereocenters (e.g., ). Methodological considerations include:

- Protecting Group Strategy : Use of benzoyl or acetyl groups to shield hydroxyls during glycosylation. For example, 6-O-benzoyl-α-L-galactopyranosyl intermediates prevent unwanted β-linkage formation .

- Stereoselective Enzymatic Catalysis : Lipases or glycosyltransferases can enhance regioselectivity for acylation (e.g., 3-(7-hydroxy-tetradecatetraenoate)) while preserving stereochemistry .

- Computational Modeling : Tools like ACD/Labs Percepta predict steric and electronic effects of substituents to guide reaction design .

Basic: What analytical techniques are recommended for structural elucidation of this compound?

Answer:

A multi-spectral approach is critical:

- GC-MS : Effective for identifying sugar alcohol backbones (e.g., D-glucitol) and acylated side chains. Derivatization with trimethylsilyl (TMS) groups enhances volatility .

- NMR : <sup>13</sup>C NMR resolves anomeric carbons (δ 95–110 ppm) and polyunsaturated chains (δ 120–140 ppm). DEPT-135 confirms CH2 and CH3 groups in decadienyl moieties .

- HRMS : Accurate mass measurement (e.g., ±0.001 Da) verifies molecular formula (CnHmOp) and fragmentation patterns .

Advanced: How can contradictions in spectral data (e.g., NMR vs. MS) be resolved for this compound?

Answer:

Discrepancies often stem from dynamic stereochemical effects or impurity interference. Mitigation strategies:

- 2D NMR Correlations : HSQC and HMBC maps confirm connectivity between galactopyranosyl protons and glucitol carbons .

- Isotopic Labeling : <sup>13</sup>C-labeled substrates clarify ambiguous MS fragmentation pathways .

- Chromatographic Purity : HPLC with evaporative light scattering detection (ELSD) ensures >95% purity before analysis .

Basic: What computational tools predict physicochemical properties relevant to drug-like behavior?

Answer:

- SwissADME : Evaluates logP (lipophilicity), hydrogen bond donors/acceptors, and topological polar surface area (TPSA). For this compound, TPSA >200 Ų suggests low blood-brain barrier permeability .

- ACD/Labs Percepta : Predicts solubility (<0.1 mg/mL in water due to polyunsaturated chains) and pKa values (e.g., phenolic OH at ~10.5) .

Table 2: Predicted Physicochemical Properties

| Property | Value | Relevance to Research |

|---|---|---|

| logP | 3.2 ± 0.5 | Membrane permeability |

| TPSA | 220 Ų | Solubility in aqueous buffers |

| Hydrogen Bond Donors | 8 | Protein interaction potential |

Advanced: How do in vitro stability assays inform formulation strategies for labile moieties (e.g., 1-oxo-2,4-decadienyl)?

Answer:

The 1-oxo-2,4-decadienyl group is prone to oxidation. Methodological steps:

- Accelerated Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks. Monitor decay via UPLC-MS; half-life <7 days indicates need for antioxidant additives (e.g., BHT) .

- Microsomal Stability Assays : Rat liver microsomes quantify CYP450-mediated degradation. Low stability (<30% remaining at 1 hr) suggests prodrug derivatization .

Basic: What are the regulatory considerations for handling polyunsaturated derivatives in lab settings?

Answer:

- EPA Guidelines : Classify polyunsaturated chains (e.g., tetradecatetraenoate) as low-priority substances unless mutagenicity is observed. Follow TSCA compliance for disposal .

- COSHH Compliance : Use fume hoods during acylation steps to mitigate inhalation risks from decadienyl aldehydes .

Advanced: What strategies address low yields in regioselective galactopyranosyl transfers?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.